Neodymium(III) iodide

Near-infrared luminescence Lanthanide photophysics Ionic liquids

Substituting generic lanthanide halides for NIR-emitting materials or Lewis acid catalysis often yields suboptimal results. NdI3 provides a validated alternative: • Superior NIR quantum yield vs. ErI3 in imidazolium ionic liquids for optical amplification. • Active catalyst for phthalonitrile amination, performance comparable to DyI3. • Enables rapid, living-like lactide ROP via NdI3(THF)3.5 initiators. Anhydrous, ampouled under argon; ≥99.9% metals basis purity.

Molecular Formula I3Nd
Molecular Weight 524.96 g/mol
CAS No. 13813-24-6
Cat. No. B225003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodymium(III) iodide
CAS13813-24-6
Molecular FormulaI3Nd
Molecular Weight524.96 g/mol
Structural Identifiers
SMILES[I-].[I-].[I-].[Nd+3]
InChIInChI=1S/3HI.Nd/h3*1H;/q;;;+3/p-3
InChIKeyDKSXWSAKLYQPQE-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NdI3 Procurement & Key Differentiators


Neodymium(III) iodide (NdI3, CAS 13813-24-6) is an anhydrous lanthanide triiodide that serves as a critical precursor and catalyst in advanced optical materials, organic synthesis, and polymerization [1]. Unlike more common neodymium halides (e.g., NdCl3, NdBr3) or other lanthanide iodides (e.g., SmI3, ErI3), NdI3 offers a distinct combination of high near-infrared (NIR) luminescence quantum yield, unique Lewis acidity for specific organic transformations, and tailored performance in high-intensity discharge (HID) lighting [2]. This guide provides quantitative, comparator-based evidence to inform scientific selection and procurement decisions, focusing on dimensions where NdI3 demonstrates verifiable differentiation from its closest analogs.

1
Anhydrous lanthanide triiodide precursor for optical materials and polymerization catalyst synthesis.
2
High NIR luminescence efficiency in non-aqueous ionic liquid environments.
3
Lewis acid catalyst for specific organic transformations including amination.

Why NdI3 Cannot Be Substituted


In procurement, substituting NdI3 with a generic 'lanthanide halide' or even a closely related neodymium halide (e.g., NdCl3) often leads to suboptimal or failed outcomes due to critical differences in catalytic activity, optical performance, and process compatibility. While lanthanide triiodides share some class-level properties, the specific 4f electron configuration of Nd3+ in the iodide lattice yields a unique combination of NIR emission efficiency and Lewis acidity that is not replicated by analogs like ErI3 or SmI3 [1]. Furthermore, the high solubility of NdI3 in polar solvents and its role as a precursor for specialized polymerization catalysts are not directly transferable to other halides [2]. The following evidence items quantify these differentiators to support informed selection.

Halide swap Substituting NdCl₃ or NdBr₃ for NdI₃ may shift Lewis acidity and NIR emission efficiency due to differing halide polarizability.
Ln mismatch Replacing with ErI₃ or SmI₃ may not reproduce Nd³⁺-specific 4f electronic transitions critical for NIR quantum yield.
Solvate form The THF solvate vs. anhydrous form may alter catalyst precursor reactivity; specify form for polymerization workflows.

NdI3 Differentiation Evidence


NIR Quantum Yield vs. Erbium Iodide

In a direct head-to-head comparison of anhydrous lanthanide(III) iodides dissolved in the same imidazolium ionic liquid ([C12mim][Tf2N]), NdI3 exhibits a significantly higher quantum yield for near-infrared emission than ErI3. This demonstrates that NdI3 is a more efficient NIR emitter under these specific, technologically relevant solvent conditions [1].

NIR Quantum Yield
Head-to-head
NdI₃ > ErI₃ quantum yield in [C₁₂mim][Tf₂N]
Supports NdI₃ selection for NIR emission applications.
Reported in anhydrous imidazolium ionic liquid; moisture exclusion required.
Near-infrared luminescence Lanthanide photophysics Ionic liquids Optical materials

Phthalonitrile Amination vs. DyI3

In the LnI3-catalyzed amination of phthalonitrile, NdI3 is identified as one of the active lanthanide triiodide catalysts, alongside DyI3, for producing 1,3-bis(alkylimino)isoindolines. The study explicitly compares LnI3 (Ln = Nd or Dy), demonstrating that NdI3 is a viable and effective Lewis acid catalyst for this transformation, offering a synthetic alternative to DyI3 [1].

Phthalonitrile Amination
Head-to-head
NdI₃ active catalyst; yields 1,3-bis(alkylimino)isoindolines
Reported comparable catalytic activity to DyI₃.
Validated with MeNH₂, PrⁿNH₂, PrⁱNH₂ substrates.
Lanthanide catalysis Lewis acid Amination Phthalonitrile Heterocycle synthesis

HID Lamp Performance with CsI

A specific patent (US4229673) defines an optimized mercury metal-halide HID lamp composition requiring a precise 1:1 gram-mol ratio of neodymium iodide to cesium iodide to achieve a warmer color appearance and improved color rendering compared to standard high-pressure mercury lamps. The patent emphasizes that praseodymium halide is a possible alternative constituent, but the disclosed ratios and performance characteristics are specific to the NdI3-CsI combination [1].

HID Lamp Performance
Method context
NdI₃:CsI ~1:1 gram-mol ratio specified for warmer color output
Patent-defined composition for improved CRI.
Performance relative to mercury-only lamps; PrI₃ alternative not equivalently specified.
High-intensity discharge lamps Metal halide lighting Color rendering Phosphor Optical materials

Rapid Lactide Polymerization Initiation

Neodymium(III) iodide, specifically as the THF solvate NdI3(THF)3.5, serves as an essential precursor for synthesizing highly active bis(iminophosphoranyl)methanide neodymium(III) complexes. These complexes initiate the ring-opening polymerization of lactide with 'very fast and well-controlled' kinetics, achieving complete monomer conversion in only a few minutes and producing polylactide with controlled molecular weight and narrow polydispersity [1]. This performance is directly linked to the use of the NdI3 starting material.

Lactide Polymerization
Reported
NdI₃(THF)₃.₅-derived complexes achieve complete conversion in minutes
Supports rapid polymerization catalyst development.
Reported kinetics; direct comparison to other initiator classes from independent studies.
Ring-opening polymerization Polylactide Neodymium catalysts Biodegradable polymers Controlled polymerization

NdI3 Application Scenarios


NIR Luminescent Materials in Ionic Liquids

Researchers developing NIR-emitting materials for optical amplification, telecommunications, or bioimaging should consider NdI3 as the lanthanide source. The evidence demonstrates that in a carefully dried imidazolium ionic liquid ([C12mim][Tf2N]), NdI3 exhibits intense NIR emission with a quantum yield superior to that of ErI3 under the same conditions [1]. This makes NdI3 a preferred choice for applications where maximizing NIR output in a non-aqueous, tunable solvent environment is critical.

Phthalonitrile Amination Catalysis

Synthetic chemists requiring a lanthanide Lewis acid for the amination of phthalonitrile to yield 1,3-bis(alkylimino)isoindolines can confidently select NdI3. The literature confirms that NdI3 is an active catalyst for this transformation, with performance comparable to DyI3 [2]. This provides a validated, cost-effective alternative to other lanthanide triiodides for the synthesis of these heterocyclic building blocks.

Enhanced Color HID Lamps

Manufacturers of metal-halide HID lamps seeking to produce lamps with a warmer color temperature and improved color rendering index (CRI) should procure NdI3 for incorporation into the discharge-sustaining fill. Patent US4229673 specifies a 1:1 gram-mol ratio of NdI3 to cesium iodide as essential for achieving this desired optical output [3]. Substitution with other halides will not guarantee the same spectral performance.

Rapid Lactide Polymerization

Polymer chemists aiming for rapid, living-like ring-opening polymerization of lactide to produce polylactide (PLA) with narrow molecular weight distributions should utilize the NdI3(THF)3.5 precursor. Derived iminophosphorane neodymium complexes initiate complete monomer conversion within minutes, offering a significant kinetic advantage over many conventional initiators [4]. This is particularly valuable for time-sensitive syntheses and the creation of well-defined block copolymers.

Application
Selection Property
Validation Focus
NIR Luminescent Materials
Quantum yield in anhydrous ionic liquids
NIR emission intensity vs. ErI₃ control
Amination Catalysis
Lewis acidity for phthalonitrile transformation
Yield of isoindoline products vs. DyI₃
Enhanced Color HID Lamps
Halide composition ratio with CsI
CRI and color temperature output
Rapid Lactide Polymerization
Precursor for bis(iminophosphoranyl)methanide complexes
Monomer conversion rate and Đ control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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